molecular formula C12H10N4O3S B2649152 4-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 2309776-51-8

4-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No. B2649152
CAS RN: 2309776-51-8
M. Wt: 290.3
InChI Key: WJRIUFWAKFCQDO-UHFFFAOYSA-N
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Description

The compound “4-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a methoxy group (-OCH3), a pyrimidine ring, a benzene ring, and a sulfonamide group (-SO2NH2). These functional groups suggest that this compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano group, methoxy group, pyrimidine ring, benzene ring, and sulfonamide group would all contribute to the overall structure .

Scientific Research Applications

1. Applications in Vasospasm Prevention and Treatment

A study by Zuccarello et al. (1996) explored the effectiveness of oral treatment with endothelin (ET) A/B receptor antagonist bosentan and the ET A receptor antagonist PD155080 in the prevention of subarachnoid hemorrhage (SAH)-induced delayed cerebral vasospasm. The results supported the potential use of these antagonists, which are structurally related to benzenesulfonamide derivatives, in treating vasospasm resulting from SAH in humans Prevention of subarachnoid hemorrhage-induced cerebral vasospasm by oral administration of endothelin receptor antagonists.

2. Photodynamic Therapy and Cancer Treatment

Benzenesulfonamide derivatives have been studied for their photophysical and photochemical properties in the context of photodynamic therapy, a treatment modality for cancer. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibited high singlet oxygen quantum yield, making them promising for Type II photosensitizers in cancer treatment through photodynamic therapy The new zinc phthalocyanine having high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing schiff base.

3. Synthesis and Characterization of Photophysicochemical Properties

Further research by Öncül, Öztürk, and Pişkin (2021) delved into the synthesis, characterization, and photophysicochemical properties of zinc(II) phthalocyanine with benzenesulfonamide derivative substituents. These compounds displayed suitable photosensitizing abilities, particularly for photocatalytic applications Synthesis, Characterization and Photophysicochemical Properties of Zinc(Ii) Phthalocyanine With New Benzenesulfonamide Derivative Substituents.

4. Potential in Antiproliferative and Anticancer Activities

Studies have also highlighted the potential antiproliferative and anticancer activities of benzenesulfonamide derivatives. Motavallizadeh et al. (2014) prepared novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide derivatives and investigated their in vitro antiproliferative activity against a panel of tumor cell lines. Some compounds showed promising results, indicating the potential for the development of new lead anticancer agents Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides.

5. Antimicrobial and Antibacterial Properties

Research by Abbas et al. (2017) focused on the synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents. The study investigated new derivatives of benzenesulfonamide nucleus hybridized with various substituted pyrazole and thiazole rings, demonstrating promising dual antibacterial and antifungal potency for some derivatives SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on “4-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide”, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to predict the safety and hazards of "4-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide" .

Future Directions

The future directions for research on “4-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide” would likely depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its potential biological activity, or development of synthesis methods .

properties

IUPAC Name

4-cyano-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c1-19-12-14-7-10(8-15-12)16-20(17,18)11-4-2-9(6-13)3-5-11/h2-5,7-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRIUFWAKFCQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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